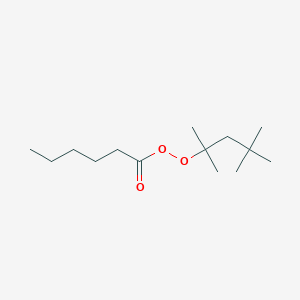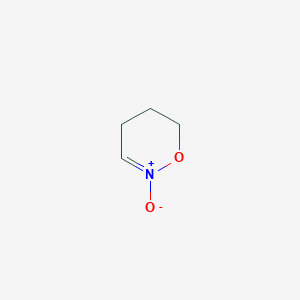
4-Methyloctane-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyloctane-4,5-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyloctane-4,5-diol can be synthesized through several methods. One common approach involves the hydroxylation of 4-methyloctene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction typically occurs under mild conditions, with the diol being formed as the major product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methyloctene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). This method allows for the efficient and scalable production of the diol.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyloctane-4,5-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4).
Reduction: Reduction of the diol can yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Alkyl halides, ethers
Applications De Recherche Scientifique
4-Methyloctane-4,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 4-Methyloctane-4,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyloctane-3,5-diol
- 4-Methyloctane-2,5-diol
- 4-Methyloctane-4,6-diol
Uniqueness
4-Methyloctane-4,5-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar diols and contributes to its distinct chemical and physical properties.
Propriétés
Numéro CAS |
514820-37-2 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
4-methyloctane-4,5-diol |
InChI |
InChI=1S/C9H20O2/c1-4-6-8(10)9(3,11)7-5-2/h8,10-11H,4-7H2,1-3H3 |
Clé InChI |
DHGDESXPWUVVOU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C)(CCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)

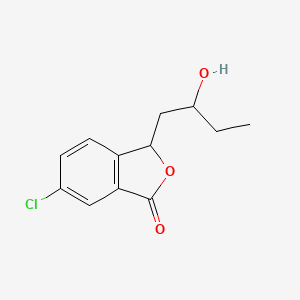
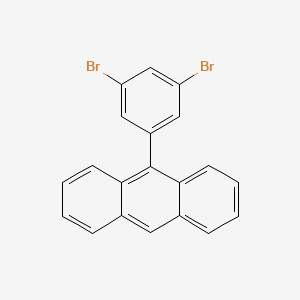
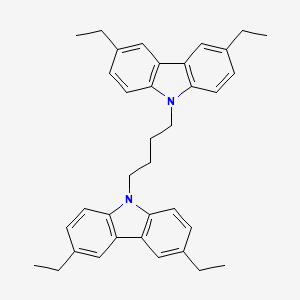
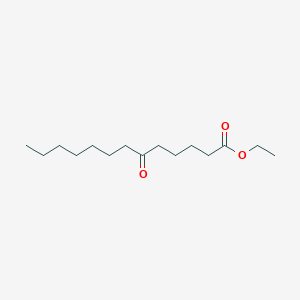
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
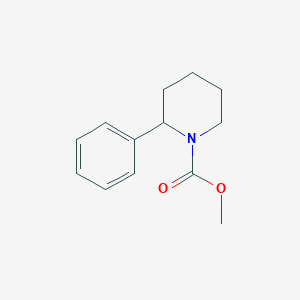

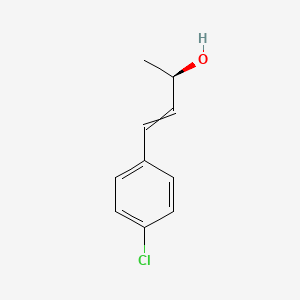
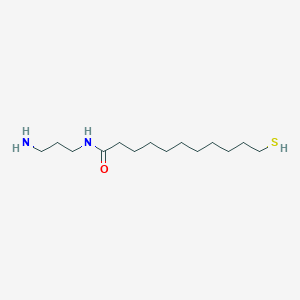
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)
